molecular formula C5H2ClF3N2S B1492909 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol CAS No. 1379310-59-4

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol

Cat. No.: B1492909
CAS No.: 1379310-59-4
M. Wt: 214.6 g/mol
InChI Key: HGOHMWJLZHRSJS-UHFFFAOYSA-N
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Description

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol is a chemical compound characterized by the presence of a pyrimidine ring substituted with a chlorine atom at the 4-position, a trifluoromethyl group at the 6-position, and a thiol group at the 2-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form stable monolayers on surfaces such as gold (Au) (111), which can be utilized in surface chemistry and biosensor applications . Additionally, it has been reported to interact with enzymes involved in metabolic pathways, potentially influencing their activity and stability . The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to affect the activity of enzymes involved in cellular metabolism, leading to changes in metabolic flux and metabolite levels . Furthermore, its impact on gene expression can result in altered cellular responses and functions, which may be beneficial or detrimental depending on the context.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific target and context . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of specific genes.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound can form stable monolayers on surfaces, which can be maintained for extended periods under controlled conditions . Its stability may be affected by factors such as temperature, pH, and the presence of other reactive species. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure to this compound can lead to significant changes in cellular behavior and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating enzyme activity and metabolic pathways . At higher doses, it can induce toxic or adverse effects, such as enzyme inhibition, oxidative stress, and cellular damage . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at specific concentration levels.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux by modulating the activity of key enzymes, leading to changes in metabolite levels and overall metabolic balance . Additionally, it may interact with cofactors such as NADH or FADH2, affecting their availability and utilization in metabolic reactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in particular cellular compartments . The compound’s distribution can be influenced by factors such as its chemical properties, the presence of binding proteins, and the cellular environment.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its overall impact on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol typically involves the following steps:

  • Starting Materials: The synthesis begins with readily available starting materials such as 4-chloropyrimidine and trifluoromethylating agents.

  • Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Thiolation: The thiol group is introduced using reagents like thiourea or hydrogen sulfide under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol can undergo various chemical reactions, including:

  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

  • Reduction: The compound can be reduced to form corresponding amines or other reduced derivatives.

  • Substitution: The chlorine and thiol groups can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

  • Oxidation: Reagents like hydrogen peroxide or iodine can be used for oxidation.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.

  • Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.

Major Products Formed:

  • Disulfides: Resulting from the oxidation of the thiol group.

  • Sulfonic Acids: Formed through further oxidation of disulfides.

  • Amines: Produced from the reduction of the thiol group.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and enzyme activities.

  • Industry: It is used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

  • 4-Chloro-6-(trifluoromethyl)quinoline: Similar in structure but differs in the presence of a quinoline ring instead of a pyrimidine ring.

  • 4-Chloro-6-(trifluoromethyl)benzene: Similar in the presence of a trifluoromethyl group but lacks the pyrimidine and thiol functionalities.

This comprehensive overview highlights the significance of 4-Chloro-6-(trifluoromethyl)pyrimidine-2-thiol in various scientific and industrial fields. Its unique structure and reactivity make it a valuable compound for research and development.

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Properties

IUPAC Name

4-chloro-6-(trifluoromethyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3N2S/c6-3-1-2(5(7,8)9)10-4(12)11-3/h1H,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOHMWJLZHRSJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC(=S)N=C1Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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